molecular formula C16H14ClNO2S B14492188 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine CAS No. 65448-23-9

2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine

Cat. No.: B14492188
CAS No.: 65448-23-9
M. Wt: 319.8 g/mol
InChI Key: BGEFKVYOLJYGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine is a heterocyclic compound that features a benzothiazine core with a 4-chlorophenyl group and two methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2,3-dimethoxyaniline in the presence of a base, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine is unique due to the presence of both the 4-chlorophenyl and the 6,7-dimethoxy groups. This combination of substituents can enhance its biological activity and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

65448-23-9

Molecular Formula

C16H14ClNO2S

Molecular Weight

319.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine

InChI

InChI=1S/C16H14ClNO2S/c1-19-13-7-11-9-18-16(10-3-5-12(17)6-4-10)21-15(11)8-14(13)20-2/h3-8H,9H2,1-2H3

InChI Key

BGEFKVYOLJYGJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CN=C(S2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.